molecular formula C20H14F2N4O3 B2965080 (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-59-6

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Numéro de catalogue B2965080
Numéro CAS: 941895-59-6
Poids moléculaire: 396.354
Clé InChI: OBWJGBCWYQTCKG-XIEYBQDHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H14F2N4O3 and its molecular weight is 396.354. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

Research into related quinazoline derivatives has shown potential antibacterial and antifungal activities. For instance, the synthesis and activity screening of some new pyrido quinazolones, which share structural motifs with the mentioned compound, have been explored. These studies reveal that quinazoline derivatives can exhibit significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (V. Singh, V. K. Pandey, 2006).

Supramolecular Chemistry

Quinoline-urea derivatives have been synthesized and characterized, demonstrating their capability to form complexes with silver(I). This behavior indicates their utility in the formation of supramolecular structures, which could have implications in materials science and nanotechnology. The study specifically explored the gelator behavior of these complexes in various solvents, highlighting the versatile potential of quinazoline and urea-based compounds in creating novel materials (D. Braga et al., 2013).

Antiproliferative and Antioxidant Activities

Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their biological activity. These compounds were tested against various cancer cell lines, demonstrating antiproliferative effects. Some derivatives showed specificity against certain cell lines, indicating potential in cancer treatment research. Additionally, these compounds exhibited significant antioxidant activity, further suggesting their utility in therapeutic applications (I. Perković et al., 2016).

Synthesis and Chemical Behavior

Research into the synthetic pathways and chemical behavior of related compounds, including various urea derivatives, provides insight into the chemical properties and reactions of quinazoline-urea compounds. These studies contribute to the broader understanding of their reactivity and potential applications in chemical synthesis, pharmaceuticals, and materials science. For example, the synthesis and reactivity of dihydroquinazolines under microwave-promoted conditions have been explored, demonstrating efficient routes to these compounds which could be relevant to the synthesis and modification of the mentioned compound (R. Sarma, D. Prajapati, 2011).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-furancarboxaldehyde with 2-aminobenzophenone to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. This intermediate is then reacted with 2,6-difluoroaniline to form the desired product.", "Starting Materials": [ "2-furancarboxaldehyde", "2-aminobenzophenone", "2,6-difluoroaniline" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid.", "Step 2: Conversion of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.", "Step 3: Reaction of the acid chloride intermediate with 2,6-difluoroaniline in the presence of a base such as triethylamine to form (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

Numéro CAS

941895-59-6

Nom du produit

(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Formule moléculaire

C20H14F2N4O3

Poids moléculaire

396.354

Nom IUPAC

1-(2,6-difluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H14F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27)

Clé InChI

OBWJGBCWYQTCKG-XIEYBQDHSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=C(C=CC=C4F)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.